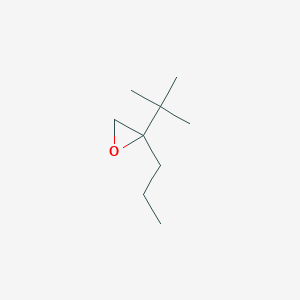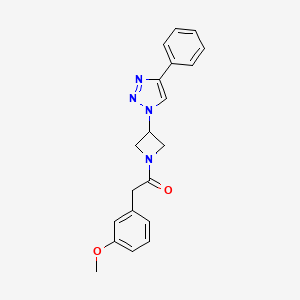![molecular formula C10H16ClNO2 B2558545 Acide 1-azatricyclo[3.3.1.1<sup>3,7</sup>]décane-4-carboxylique chlorhydrate CAS No. 1047675-39-7](/img/structure/B2558545.png)
Acide 1-azatricyclo[3.3.1.13,7]décane-4-carboxylique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azatricyclo[3311,3,7]decane-4-carboxylic acid hydrochloride is a complex organic compound with the molecular formula C₁₀H₁₅NO₂·HCl. This compound is characterized by its rigid, cage-like structure, which makes it a valuable building block in organic synthesis and a potential candidate for various scientific applications.
Applications De Recherche Scientifique
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride can be synthesized through several methods, including the cyclization of linear precursors or the modification of existing adamantane derivatives. One common synthetic route involves the reaction of 1-aminoadamantane with chloroform in the presence of a strong base, followed by acidification to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts, to optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Alkylated derivatives and amides.
Mécanisme D'action
The mechanism by which 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride is unique due to its rigid, cage-like structure, which distinguishes it from other similar compounds. Some similar compounds include:
Adamantane: A well-known compound with a similar cage-like structure but without the nitrogen atom.
1-Azatricyclo[3.3.1.1,3,7]decane: The parent compound without the carboxylic acid group.
1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid: The free acid form without the hydrochloride salt.
These compounds share structural similarities but differ in their functional groups and properties, making 1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride unique in its applications and reactivity.
Propriétés
IUPAC Name |
1-azatricyclo[3.3.1.13,7]decane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c12-10(13)9-7-1-6-2-8(9)5-11(3-6)4-7;/h6-9H,1-5H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUVCQMJJGEFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CN(C2)CC1C3C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)
![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)


![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)

![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/new.no-structure.jpg)


